molecular formula C7H9N5O B131538 7-(2-Hydroxyethyl)adenine CAS No. 126595-74-2

7-(2-Hydroxyethyl)adenine

Cat. No. B131538
M. Wt: 179.18 g/mol
InChI Key: XOMKQMGJBJAMCE-UHFFFAOYSA-N
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Description

The compound 7-(2-Hydroxyethyl)adenine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar adenine derivatives. The first paper discusses 7-deazaadenosine, a compound where the nitrogen atom at position 7 of adenosine is replaced with a carbon atom, which is used as a building block for oligoribonucleotide synthesis . The second paper describes the synthesis of 9-(2-phosphinomethoxyethyl)adenine, a compound where the adenine is modified at the 9-position with a 2-phosphinomethoxyethyl group . These studies contribute to the understanding of the chemistry of adenine derivatives and their potential applications in nucleic acid chemistry.

Synthesis Analysis

The synthesis of adenine derivatives involves several steps, including protection of amino groups, selective silylation, and alkylation reactions. In the first paper, the synthesis of a 7-deazaadenosine building block is described, where the amino group is protected, and a monomethoxytrityl group is introduced at the 5' position. The 2' hydroxyl group is protected by silylation, and the resulting compound is used in solid-phase oligoribonucleotide synthesis . The second paper outlines the synthesis of 9-(2-phosphinomethoxyethyl)adenine by alkylation of adenine with specific phosphinate compounds, followed by acid hydrolysis to afford the final product . These methods could potentially be adapted for the synthesis of 7-(2-Hydroxyethyl)adenine by modifying the alkylation step to introduce a 2-hydroxyethyl group at the 7-position of adenine.

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial for their function, especially when used in nucleic acid chemistry. The first paper indicates that the modification of adenosine at the 7-position with a carbon atom does not significantly affect the catalytic activity of ribozymes, suggesting that the 7-position can tolerate certain modifications without drastic changes in activity . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . However, it can be inferred that the introduction of different groups at specific positions of adenine can lead to compounds with unique properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of adenine derivatives is influenced by the modifications at various positions on the molecule. In the first paper, the autocatalytic hydrolysis of hammerhead ribozymes is studied with modifications at different adenosine positions, showing that certain modifications can enhance the hydrolysis reaction . The second paper does not discuss the chemical reactions of the synthesized compounds in detail . However, the synthesis process itself involves reactions such as alkylation and hydrolysis, which are fundamental in the preparation of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenine derivatives like 7-(2-Hydroxyethyl)adenine would be influenced by the substituents attached to the adenine base. While the papers provided do not directly discuss the properties of 7-(2-Hydroxyethyl)adenine, they do provide insights into the properties of similar compounds. For example, the protection groups used in the synthesis of 7-deazaadenosine affect its solubility and reactivity, which are important for its use in oligoribonucleotide synthesis . Similarly, the phosphinate derivatives synthesized in the second paper would have unique properties due to the presence of the phosphinomethoxyethyl group . These studies highlight the importance of chemical modifications in tuning the properties of adenine derivatives for specific applications.

Scientific Research Applications

DNA Adduct Formation and Persistence

The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA, a closely related compound to 7-(2-Hydroxyethyl)adenine, has been a subject of research. Studies by Walker et al. (1992) focused on its accumulation in DNA of mice and rats exposed to ethylene oxide, highlighting its role in alkylating DNA and the efficiency of such alkylation at high exposures. This research provides insights into the mechanisms of DNA damage and repair in response to chemical exposure (Walker et al., 1992).

Excited-State Dynamics of Adenine Derivatives

Cohen et al. (2003) investigated the excited-state dynamics of adenine and its derivatives, including monomethylated adenines. Their work provides significant insights into the behavior of adenine derivatives under excited-state conditions, which is crucial for understanding the fundamental aspects of molecular interactions and reactions in biological systems (Cohen, Hare, & Kohler, 2003).

DNA Template Replication and Damage

Research by Guschlbauer et al. (1991) on the structure and in vitro replication of DNA templates containing oxidized adenine residues, such as 7,8-dihydro-8-oxoadenine, provides insights into the effects of adenine modifications on DNA replication and potential implications for mutations and carcinogenesis (Guschlbauer et al., 1991).

Safety And Hazards

The safety data sheet for 7-(2-Hydroxyethyl)adenine suggests that if exposure limits are exceeded, irritation or other symptoms may be experienced . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

2-(6-aminopurin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKQMGJBJAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452081
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hydroxyethyl)adenine

CAS RN

126595-74-2
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution containing 16 (0.207 g, 0.999 mmol) and water (0.50 mL) in THF (12 mL) was added NaBH4 (0.38 g, 10.0 mmol). After stirring for 4 h at 25° C., the reaction mixture was neutralized to pH=7.0 by use of 10% HCl aqueous solution. Solvent was evaporated under reduced pressure and the residue was purified by column chromatography (EtOAc/hexanes=9:1) to give 18 (0.10 g, 0.55 mmol) in 55% yield: mp 132-133° C.; Rf(hexanes/EtOAc=1:2) 0.09; UV (EtOH) λmax 265 (ε 14,110); 1H NMR (CD3OD) δ 3.68 (t, J=5.9 Hz, 2 H, CH2O), 3.66 (t, J=5.9 Hz, 2 H, CH2N), 8.34 (s, 1 H, HC2), 8.68 (s, 1 H, HC8); MS m/z 179 (M+). Anal (C7H9N5O) C, H, N; calcd (%): 46.92, 5.06, 39.08; found (%): 47.01, 5.12, 39.11.
Name
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Segerbäck - Carcinogenesis, 1990 - academic.oup.com
Reaction products with DNA and blood proteins have been used for monitoring human exposure to electrophilic compounds and metabolites. The formation of products with …
Number of citations: 118 academic.oup.com
GH Hakimelahi, TW Ly… - Journal of medicinal …, 2001 - ACS Publications
A novel strategy was developed for the synthesis of N 7 -purine acyclic nucleosides 9 and 14. The key step involved the reaction between [2-(p-methoxyphenyloxy)ethoxy]methyl …
Number of citations: 63 pubs.acs.org
VE Walker - 1991 - search.proquest.com
Previous experiments involving ethylene oxide (ETO) have been used to support the concept of using measurements of adducts in hemoglobin as a surrogate for DNA adducts in target …
Number of citations: 0 search.proquest.com
SE Phillips - 2010 - collectionscanada.gc.ca
The early steps in photosynthesis show charge transfer over large distances, ultimately resulting in energy stored in chemical bonds. These long-range charge transports are …
Number of citations: 5 www.collectionscanada.gc.ca

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